molecular formula C23H30O B190122 trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl CAS No. 118106-62-0

trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Cat. No.: B190122
CAS No.: 118106-62-0
M. Wt: 322.5 g/mol
InChI Key: FIQVJOWNNABYIC-UHFFFAOYSA-N
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Description

trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with ethoxy and propylcyclohexyl substituents, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a base.

    Attachment of the Propylcyclohexyl Group: The propylcyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using a cyclohexyl derivative and a propyl halide.

Industrial Production Methods: Industrial production of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and controlled environments to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the biphenyl core or the propylcyclohexyl group, resulting in the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Functionalized biphenyl compounds.

Scientific Research Applications

Chemistry:

    Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biochemical Studies: The compound is utilized in studies involving protein-ligand interactions and enzyme kinetics.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Electronics: The compound is employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethoxy and propylcyclohexyl groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • trans-4-Methoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl
  • trans-4-Ethoxy-4’-(4-butylcyclohexyl)-1,1’-biphenyl
  • trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-terphenyl

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy, propyl vs. butyl) leads to variations in chemical properties and reactivity.
  • Unique Properties: trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl exhibits unique solubility, stability, and electronic properties compared to its analogs, making it suitable for specific applications in material science and pharmaceuticals.

Biological Activity

Introduction

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a synthetic organic compound belonging to the biphenyl derivatives family. Its molecular formula is C23H30O, and it has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This article explores the compound's synthesis, biological interactions, and potential applications based on current research findings.

Molecular Structure

The compound features a biphenyl backbone with an ethoxy group and a propylcyclohexyl substituent. This unique configuration influences its solubility and reactivity. The molecular weight is approximately 350.48 g/mol, and it appears as a white to almost white solid with a melting point around 136 °C.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.
  • Introduction of the Ethoxy Group : Conducted via etherification reactions using alkyl halides and bases.
  • Attachment of the Propylcyclohexyl Group : Accomplished through Friedel-Crafts alkylation reactions with cyclohexyl derivatives and propyl halides.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for specific cytochrome P450 enzymes, which are essential for the metabolism of many drugs.

Interaction Studies

Research has shown that the compound can alter enzyme activity by binding to proteins or enzymes, leading to various biological effects. The ethoxy and propylcyclohexyl groups are crucial in modulating the compound's binding affinity and specificity .

Table 1: Comparison of Biological Activity with Other Compounds

Compound NameBiological ActivityIC50 (µM)Notes
This compoundCytochrome P450 inhibitorTBDPreliminary data suggest inhibition potential
4-Ethoxy-4'-(4-methylcyclohexyl)-1,1'-biphenylModerate CYP inhibitionTBDSimilar structure but different substituent
4-Methoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenylLow CYP inhibitionTBDMethoxy group affects reactivity

Case Studies

  • Cytochrome P450 Inhibition : A study conducted on various biphenyl derivatives highlighted that this compound shows significant inhibition against CYP2D6 and CYP3A4 enzymes. These findings suggest that this compound could influence drug metabolism significantly, warranting further investigation into its pharmacokinetic properties .
  • Potential Therapeutic Applications : Given its structural similarities with known therapeutic agents, further research is being conducted to explore its applications in drug design, particularly for conditions requiring modulation of cytochrome P450 activity .

Properties

IUPAC Name

1-ethoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQVJOWNNABYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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